4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

CAS No.: 847588-85-6

Cat. No.: VC2198995

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847588-85-6 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C13H15NO3/c15-12(6-7-13(16)17)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) |

| Standard InChI Key | XHCKXCXPITWYAM-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)O |

| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)O |

Introduction

Chemical Identity and Structural Properties

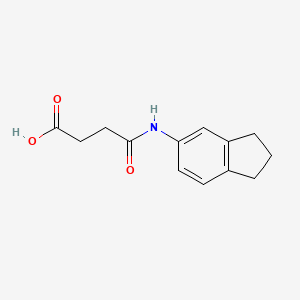

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid is identified by CAS number 847588-85-6 and possesses the molecular formula C₁₃H₁₅NO₃. This compound has a molecular weight of 233.26 g/mol and represents a specialized class of substituted amino acid derivatives. The chemical structure incorporates an indane scaffold (2,3-dihydro-1H-indene) with an amino linkage to a butanoic acid chain that contains a carbonyl group, creating an amide bond at the connection point. The presence of both carboxylic acid and amide functional groups grants this molecule potential for hydrogen bonding and various chemical interactions.

Chemical Identifiers and Structural Representation

The structural representation of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid can be described using various chemical notations as presented in Table 1.

Table 1: Chemical Identifiers of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

Structural Features and Molecular Architecture

The molecular architecture of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid contains several key structural components that define its chemical reactivity and potential biological interactions:

-

Indane core: A bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, providing conformational rigidity and hydrophobicity

-

Amide linkage: Connecting the indane moiety to the butanoic acid chain, allowing for hydrogen bonding interactions

-

Carboxylic acid group: Providing acidic properties and potential for salt formation or derivatization

-

Carbon chain linker: A flexible three-carbon chain between the amide and carboxylic acid groups

These structural elements together create a molecule with amphipathic characteristics, having both hydrophobic (indane) and hydrophilic (carboxylic acid) regions, which may influence its solubility profile and interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid determine its behavior in various experimental and potential pharmaceutical applications. While comprehensive experimental data on this specific compound is limited in the available literature, certain properties can be inferred from its structure and chemical classification.

Solubility and Physical State

As a compound containing both hydrophobic (indane) and hydrophilic (carboxylic acid) moieties, 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid likely exhibits differential solubility across solvent systems. The carboxylic acid functionality would enhance its solubility in basic aqueous solutions and polar organic solvents such as alcohols and DMSO, while the indane portion contributes to solubility in less polar organic solvents. At standard laboratory conditions, this compound typically exists as a solid, consistent with its structural complexity and molecular weight .

Applications in Research and Development

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid has potential applications primarily in medicinal chemistry and pharmaceutical research contexts, though specific biological activities remain to be fully characterized.

Medicinal Chemistry Applications

The indane moiety is recognized as a privileged structure in medicinal chemistry, appearing in various bioactive compounds and approved drugs. This structural element often contributes to favorable pharmacokinetic properties and specific receptor binding characteristics. The compound's structural features suggest potential applications in:

-

Receptor binding studies, particularly for targets with hydrophobic binding pockets that might accommodate the indane scaffold

-

Enzymatic inhibition research, where the carboxylic acid moiety could participate in ionic interactions with positively charged amino acid residues in enzyme active sites

-

Structure-activity relationship (SAR) studies, as part of larger medicinal chemistry campaigns investigating indane-containing compounds

Analytical Characterization Techniques

The characterization of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid typically involves a range of analytical techniques to confirm its identity, assess purity, and determine structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume